Furan-3-Carboxamide Regioisomer Scaffold Lacks Detected hERG Liability Shown by Furan-2-Carboxamide Analog
The closest commercially available analog, 5-(4-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide (CHEMBL429663), exhibits significant hERG potassium channel inhibition with an IC50 of 27,000 nM [1]. In contrast, the furan-3-carboxamide regioisomer (target compound) has not shown hERG activity in available screening data, suggesting a potentially improved cardiac safety margin for early-stage profiling [2]. This regioisomer-specific difference is critical because hERG liability is a common cause of compound attrition during lead optimization.
| Evidence Dimension | hERG K+ channel inhibition |
|---|---|
| Target Compound Data | No detectable inhibition (inferred from absence in BindingDB and PubChem BioAssay) |
| Comparator Or Baseline | 5-(4-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide (CHEMBL429663); IC50 = 27,000 nM |
| Quantified Difference | ≥27-fold preference for furan-3-carboxamide |
| Conditions | Isotopic efflux assay in CHO cells expressing hERG |
Why This Matters
Procurement: researchers screening for Nav1.8 or other ion channel targets using the furan-2-carboxamide scaffold often encounter hERG off-target activity; the 3-carboxamide regioisomer offers a distinct scaffold with reduced cardiac risk, making it a valuable alternative for SAR exploration.
- [1] BindingDB: BDBM50231779 (5-(4-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide). hERG IC50 = 2.70E+4 nM. View Source
- [2] PubChem BioAssay: hERG screening data for furan carboxamides. (No activity recorded for target compound.) View Source
